2-Ethylsulfanyl-3-iodo-pyridine
Overview
Description
2-Ethylsulfanyl-3-iodo-pyridine is a heterocyclic organic compound with the molecular formula C7H8INS. It is characterized by the presence of an ethylsulfanyl group at the second position and an iodine atom at the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylsulfanyl-3-iodo-pyridine can be synthesized through various methods. One common approach involves the iodination of 2-ethylsulfanylpyridine. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of 2-ethylsulfanyl-3-iodopyridine often employs large-scale iodination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethylsulfanyl-3-iodo-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can convert it back to the sulfide form.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azido, cyano, and other substituted pyridines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the reduced sulfide form.
Scientific Research Applications
2-Ethylsulfanyl-3-iodo-pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-ethylsulfanyl-3-iodopyridine involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various binding interactions, while the iodine atom can facilitate halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: A halopyridine with similar iodine substitution but lacking the ethylsulfanyl group.
3-Iodopyridine: Another isomer with the iodine atom at the third position but without the ethylsulfanyl group.
4-Iodopyridine: An isomer with the iodine atom at the fourth position.
Uniqueness
2-Ethylsulfanyl-3-iodo-pyridine is unique due to the presence of both the ethylsulfanyl and iodine groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other iodopyridines may not be suitable for .
Properties
IUPAC Name |
2-ethylsulfanyl-3-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INS/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEZBAJJMIPFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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